L-VALINE-N-FMOC (15N)
Description
Properties
Molecular Weight |
340.38 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Valine N Fmoc 15n
Chemical Synthesis Pathways for ¹⁵N-Labeled Amino Acids
The foundational step in producing L-Valine-N-Fmoc (¹⁵N) is the synthesis of the ¹⁵N-labeled L-valine. This is achieved through specific chemical pathways that incorporate the heavy isotope into the amino acid structure. Both chemical and enzymatic methods have been developed to achieve this with high efficiency and stereoselectivity.
Precursor Compounds and Isotopic Nitrogen Sources in Valine Labeling
Common isotopic nitrogen sources include ¹⁵N-labeled ammonia or its salts, such as [¹⁵N]ammonium chloride, which are commercially available at high isotopic purity (e.g., 99 atom % ¹⁵N) researchgate.net.
Key precursor compounds and synthetic approaches are summarized below:
| Precursor Compound | Synthetic Approach | Isotopic Nitrogen Source | Reference |
| α-Ketoisovaleric acid | Enzymatic Reductive Amination | [¹⁵N]Ammonium Chloride | researchgate.net |
| Isovaleronitrile derivative | Strecker Synthesis | ¹⁵N-labeled cyanide or ammonia | researchgate.net |
| N-isovaleryl sultam | Electrophilic Amination | ¹⁵N-labeled aminating agent | lookchem.com |
Enzymatic methods often utilize the corresponding α-keto acid of the target amino acid. For valine, this is α-ketoisovaleric acid. The Strecker synthesis provides a classic chemical route where the ¹⁵N isotope can be introduced via ¹⁵N-labeled ammonia during the formation of an α-aminonitrile intermediate researchgate.net.
Stereoselective Synthesis of L-Valine-¹⁵N
Achieving the correct stereochemistry (the "L" configuration) is paramount for the biological relevance of the amino acid. Several stereoselective methods are employed to ensure the synthesis yields L-valine-¹⁵N with high enantiomeric purity.
Enzymatic Synthesis: One of the most efficient methods for stereospecific synthesis involves enzymes. L-amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase or alanine dehydrogenase, can catalyze the reductive amination of α-keto acids using [¹⁵N]ammonium chloride as the nitrogen source researchgate.net. These enzymatic systems are highly stereospecific, yielding the L-isomer exclusively. For instance, a system using an NAD-dependent amino acid dehydrogenase can produce L-[¹⁵N]valine from its corresponding α-keto acid researchgate.net.
Asymmetric Chemical Synthesis: A notable chemical approach involves the electrophilic amination of chiral enamides or enolates. One such method uses Oppolzer's acyl sultams as chiral auxiliaries lookchem.comkisti.re.kr. In this pathway, an N-isovaleryl sultam is converted into its corresponding enolate, which then reacts with a ¹⁵N-labeled electrophilic aminating agent. The chiral auxiliary directs the attack of the aminating agent to produce the desired stereoisomer, which is then cleaved to yield L-[¹⁵N]valine lookchem.com.
N-Fmoc Protection Strategies for L-Valine-¹⁵N
Once L-Valine-¹⁵N has been synthesized, the α-amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group due to its stability under acidic conditions and its easy removal with a mild base altabioscience.comtotal-synthesis.com.
Reaction Mechanisms and Conditions for Fmoc Introduction
The introduction of the Fmoc group onto the nitrogen atom of L-Valine-¹⁵N is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. This reaction is a nucleophilic acyl substitution.
Mechanism: The deprotonated amino group of L-Valine-¹⁵N acts as a nucleophile, attacking the carbonyl carbon of the Fmoc reagent. A leaving group is subsequently eliminated, resulting in the formation of the stable N-Fmoc carbamate linkage total-synthesis.com.
Reagents and Conditions: The most common reaction is carried out under Schotten-Baumann conditions, which involve an aqueous basic solution total-synthesis.com.
| Fmoc Reagent | Base | Solvent System | Typical Conditions |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Dioxane/Water or THF/Water | Room temperature, stirred for several hours total-synthesis.com |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Sodium Bicarbonate (NaHCO₃) | THF/Saturated aqueous NaHCO₃ | Room temperature, stirred overnight total-synthesis.com |
| Fmoc-benzotriazole | Triethylamine | Dichloromethane (anhydrous) | Room temperature organic-chemistry.org |
Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and lower tendency to promote the formation of undesired oligopeptide byproducts total-synthesis.com. An efficient and more environmentally friendly method has also been developed using water or a water:ethanol mixture as the solvent at a slightly elevated temperature (60 °C) rsc.org.
Optimization of Fmoc Protection for High Purity and Yield
The purity of the final Fmoc-protected amino acid is critical for the success of peptide synthesis merckmillipore.com. Optimization strategies focus on maximizing the yield of the desired product while minimizing side reactions and impurities.
Control of pH: Maintaining the appropriate basic pH is crucial. It must be high enough to deprotonate the amino group, enhancing its nucleophilicity, but not so high as to cause significant hydrolysis of the Fmoc reagent or racemization of the amino acid.
Stoichiometry: Using a slight excess of the Fmoc reagent (e.g., 1.2 equivalents) can help drive the reaction to completion rsc.org.
Purification: After the reaction, the mixture is typically acidified to protonate the carboxylic acid group of the Fmoc-amino acid, causing it to precipitate or be extracted into an organic solvent. The crude product is then washed to remove unreacted reagents and byproducts. Recrystallization is often employed to achieve high purity rsc.org.
Quality of Starting Materials: The use of high-purity L-Valine-¹⁵N and Fmoc reagents is a prerequisite for obtaining a high-purity final product. The industrialization and regulation of Fmoc-protected amino acids have led to a significant improvement in the quality of these building blocks, which are now often available with >99% purity merckmillipore.comnih.gov.
Advances and Innovations in Fmoc-Amino Acid Synthesis
The field of Fmoc-amino acid synthesis has seen continuous improvement, driven by the increasing demand for synthetic peptides in research and therapeutics nih.gov.
Improved Purity Standards: Manufacturers have developed enhanced specifications for Fmoc-amino acids, with stricter controls on impurities such as free amino acids, dipeptides, and enantiomeric purity. This leads to higher yields, more reproducible peptide synthesis, and easier purification of the final peptide merckmillipore.com.
Greener Synthesis: Innovations include the development of more environmentally benign synthetic procedures. For example, conducting the Fmoc protection reaction in aqueous media reduces the reliance on volatile organic solvents rsc.org.
Novel Reagents: New Fmoc-donating reagents have been developed to improve reaction efficiency and ease of handling. Stable reagents like Fmoc-benzotriazoles and Boc-DMT/Fmoc-DMT can protect various amines, including amino acids, in good yield, often in aqueous media organic-chemistry.org.
Automation and High-Throughput Synthesis: The principles of Fmoc chemistry are well-suited for automation. The ability to monitor the deprotection step via UV absorbance of the cleaved fluorenyl group has facilitated the development of automated solid-phase peptide synthesizers, which have become standard tools in many laboratories nih.gov.
These advances have made Fmoc solid-phase peptide synthesis the method of choice for most applications, enabling the routine synthesis of complex peptides and proteins that were previously inaccessible altabioscience.comnih.gov.
Strategies for Minimizing Side Reactions and Racemization
The synthesis of Fmoc-protected amino acids, including the ¹⁵N-labeled L-valine, requires careful control of reaction conditions to minimize the formation of impurities and prevent the loss of stereochemical integrity. The primary concerns during the synthesis are side reactions related to the Fmoc group and racemization at the α-carbon.
Side Reactions:
Common side reactions during the Fmoc protection of amino acids include the formation of di- and tripeptides. These impurities can arise if the activation of the Fmoc group is not well-controlled, leading to reactions with already formed Fmoc-amino acids. To mitigate this, the reaction is typically carried out under carefully controlled stoichiometric conditions, often using a pre-activated form of the Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, in the presence of a non-nucleophilic base.
Another potential side reaction is the formation of piperidine (B6355638) adducts if piperidine is used for any deprotection steps during the synthesis or work-up. While piperidine is the standard reagent for Fmoc removal in SPPS, its use should be avoided during the synthesis of the Fmoc-amino acid monomer itself to prevent the formation of such byproducts.
Racemization:
Racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers, is a significant concern as it can lead to the synthesis of peptides with incorrect stereochemistry and potentially altered biological activity. The activation of the carboxylic acid group of the amino acid during the coupling of the Fmoc group can make the α-proton more susceptible to abstraction by a base, leading to racemization.
For valine, the bulky isopropyl side chain can provide some steric hindrance that reduces the rate of racemization compared to other amino acids like histidine or cysteine. However, the choice of coupling reagents and base is still critical. The use of carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization. peptide.comnih.gov These additives act as activated ester intermediates that are less prone to racemization. The use of hindered bases like diisopropylethylamine (DIEA) should be carefully controlled, as stronger or less hindered bases can increase the risk of epimerization. peptide.com
The enantiomeric purity of the final L-Valine-N-Fmoc (15N) product is a key quality parameter and is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com Commercially available Fmoc-L-valine often boasts an enantiomeric purity of ≥99.7%. chemimpex.com
Table 1: Strategies to Minimize Side Reactions and Racemization in Fmoc-L-Valine Synthesis
| Strategy | Target Issue | Description |
| Controlled Stoichiometry | Side Reactions | Precise control over the molar ratios of L-Valine (15N) and the Fmoc-reagent to prevent the formation of di- and tripeptides. |
| Use of Additives | Racemization | Addition of reagents like HOBt or Oxyma during the coupling reaction to form activated esters that are less susceptible to racemization. peptide.com |
| Choice of Base | Racemization | Utilization of sterically hindered, non-nucleophilic bases such as DIEA in carefully controlled amounts to minimize α-proton abstraction. |
| Low Reaction Temperatures | Racemization | Conducting the coupling reaction at reduced temperatures can help to minimize the rate of racemization. |
| Chiral HPLC Analysis | Quality Control | Employment of chiral chromatography to accurately determine the enantiomeric purity of the final product. phenomenex.com |
Scalability Considerations in Isotope-Labeled Fmoc-Amino Acid Production
The transition from laboratory-scale synthesis to large-scale production of isotope-labeled amino acids like L-Valine-N-Fmoc (15N) presents several challenges. These include the cost and availability of the isotopically enriched starting materials, the efficiency and reproducibility of the synthetic process, and the purification of the final product to meet stringent purity requirements.
Cost and Availability of Starting Materials:
The primary cost driver in the production of L-Valine-N-Fmoc (15N) is the ¹⁵N-labeled L-valine itself. The production of ¹⁵N-labeled amino acids can be achieved through various methods, including enzymatic synthesis or chemical synthesis starting from ¹⁵N-labeled precursors like ¹⁵NH₄Cl. The efficiency of these processes directly impacts the cost of the final product. As the scale of production increases, securing a reliable and cost-effective supply of the ¹⁵N-labeled starting material becomes paramount.
Process Optimization and Control:
Scaling up the synthesis requires robust and reproducible procedures. Reaction parameters such as temperature, reaction time, and agitation need to be carefully controlled to ensure consistent product quality and yield. The purification of the final product, typically achieved through crystallization or chromatography, also needs to be scalable. Crystallization is often the preferred method for large-scale production due to its efficiency and lower cost compared to chromatography. The choice of solvent system is crucial for obtaining high purity and good recovery of the crystalline product.
Purity and Quality Control:
For applications in peptide synthesis and pharmaceutical development, the purity of L-Valine-N-Fmoc (15N) is of utmost importance. This includes both chemical purity (absence of side-reaction products) and enantiomeric purity. Stringent quality control measures, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential to ensure that the final product meets the required specifications. For instance, a high HPLC purity of ≥99% and an enantiomeric purity of ≥99.8% are often required. sigmaaldrich.com
Table 2: Key Considerations for Scalability of L-Valine-N-Fmoc (15N) Production
| Consideration | Key Challenges | Potential Solutions |
| Starting Material | High cost and limited availability of ¹⁵N-labeled L-valine. | Development of efficient and cost-effective enzymatic or chemical synthesis routes for the labeled amino acid. |
| Reaction Conditions | Maintaining consistent reaction profiles and yields at a larger scale. | Implementation of robust process controls for temperature, agitation, and reagent addition. |
| Purification | Achieving high purity and good recovery in a cost-effective manner. | Optimization of crystallization processes; use of scalable chromatography techniques if necessary. |
| Quality Control | Ensuring lot-to-lot consistency and meeting stringent purity specifications. | Implementation of comprehensive analytical methods (HPLC, MS, NMR) throughout the production process. |
| Waste Management | Handling and disposal of larger quantities of chemical waste. | Development of greener synthetic routes and efficient solvent recycling protocols. |
Integration of L Valine N Fmoc 15n into Peptide Synthesis
Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the chemical synthesis of peptides. researchgate.net The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. oup.com The synthesis cycle is characterized by two key steps: the removal of the temporary 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, and the subsequent coupling of the next Fmoc-protected amino acid. The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a suitable solvent. luxembourg-bio.com This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact throughout the synthesis and are removed during the final cleavage of the peptide from the resin. biotage.com
Role of Protected ¹⁵N-Labeled Amino Acids as Building Blocks
Protected ¹⁵N-labeled amino acids, such as L-Valine-N-Fmoc (¹⁵N), serve as the fundamental building blocks for constructing isotopically labeled peptides. The incorporation of ¹⁵N, a stable isotope with a nuclear spin of ½, renders specific sites within the peptide NMR-active. jpt.com This allows researchers to overcome the signal overlap that often complicates NMR spectra of large biomolecules. nih.gov The Fmoc protecting group is essential as it prevents the α-amino group from participating in unwanted side reactions during the peptide bond formation, ensuring the integrity of the growing peptide chain. The use of these labeled building blocks provides precise control over the placement of the isotopic label, which is crucial for various advanced NMR experiments designed to elucidate molecular structure and function. lifetein.com
Coupling Chemistry and Efficiency in Incorporating L-Valine-N-Fmoc (¹⁵N)
The incorporation of L-Valine-N-Fmoc (¹⁵N) into a growing peptide chain presents a challenge due to the steric hindrance caused by its β-branched side chain. chemimpex.com This can lead to slower and less efficient coupling reactions. To overcome this, highly efficient coupling reagents are employed to activate the carboxylic acid group of the incoming amino acid, facilitating the formation of the amide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. More advanced uronium and phosphonium (B103445) salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer higher coupling efficiencies, particularly for sterically hindered residues like valine. researchgate.net The choice of coupling reagent and reaction conditions is critical to ensure the complete incorporation of L-Valine-N-Fmoc (¹⁵N) and to maximize the yield of the desired full-length peptide.
| Coupling Reagent | Additive | Key Features |
| DIC | HOBt | Cost-effective, but can be slower for hindered couplings. |
| HBTU | HOBt | Highly efficient, faster reaction times, minimizes racemization. |
| HATU | HOAt | Very efficient, particularly for difficult couplings, but can be more expensive. |
| PyBOP | HOBt | Effective for sterically hindered amino acids, forms a phosphonium active ester. |
Site-Specific Isotopic Labeling Strategies
Site-specific isotopic labeling is a powerful technique that involves the incorporation of an isotopic label at a single or a few specific positions within a protein. This approach dramatically simplifies NMR spectra, enabling the detailed study of local environments, dynamics, and interactions at functionally important sites. acs.org
Rational Design for Targeted ¹⁵N Incorporation
The rational design of a labeling strategy is dictated by the specific scientific question being addressed. For instance, to study the active site of an enzyme, residues known to be involved in catalysis or substrate binding would be targeted for ¹⁵N labeling. Similarly, for investigating protein-protein interactions, the residues at the interface of the interacting partners would be selectively labeled. This targeted approach allows researchers to focus on specific regions of interest and extract precise structural and dynamic information from NMR experiments. americanpeptidesociety.orgnih.govrsc.org
Methodological Approaches for Sparse and Selective Labeling in Peptides
Sparse and selective labeling are strategies aimed at reducing spectral complexity in NMR studies of proteins. nih.govisotope.com Sparse labeling involves introducing a limited number of labeled amino acids into the protein, while selective labeling refers to the labeling of a specific type of amino acid throughout the protein. In the context of Fmoc SPPS, both strategies are readily achievable. To incorporate a ¹⁵N label at a specific valine residue, L-Valine-N-Fmoc (¹⁵N) is used during the coupling step for that particular position, while the unlabeled Fmoc-L-valine is used for all other valine residues in the sequence. This precise control over the placement of the isotopic label is a significant advantage of chemical peptide synthesis. nih.gov
Challenges and Refinements in Labeled Peptide Elongation
A primary challenge is ensuring complete coupling at each step, particularly for sterically hindered residues like valine. researchgate.net Incomplete coupling leads to the formation of deletion sequences, which are difficult to separate from the target peptide. To mitigate this, strategies such as double coupling (repeating the coupling step) or using more potent activating reagents are often employed.
Peptide aggregation, where the growing peptide chains clump together on the resin, can also hinder the accessibility of the N-terminus for subsequent reactions. americanpeptidesociety.org This is particularly problematic for hydrophobic sequences. The use of specialized resins, chaotropic agents, or elevated temperatures can help to disrupt these aggregates and improve synthesis efficiency.
Common side reactions during Fmoc SPPS include aspartimide formation and diketopiperazine formation, which can lead to undesired byproducts. iris-biotech.de Careful selection of protecting groups and optimization of reaction conditions are crucial to minimize these side reactions and ensure the successful synthesis of the target labeled peptide.
| Challenge | Potential Solution |
| Incomplete Coupling | Use of highly efficient coupling reagents (e.g., HATU, HCTU), double coupling, elevated temperature. |
| Peptide Aggregation | Use of specialized resins (e.g., PEG-grafted), chaotropic salts, or "difficult sequence" protocols. |
| Racemization | Use of additives like HOBt or Oxyma Pure, careful control of activation time and temperature. |
| Aspartimide Formation | Use of backbone-protected Asp derivatives (e.g., Dmb-Gly dipeptides) for susceptible sequences. |
| Diketopiperazine Formation | Use of dipeptide building blocks for the first two N-terminal residues. |
Addressing Sequence-Dependent Synthesis Difficulties
The chemical synthesis of peptides can be hampered by so-called "difficult sequences," which are often rich in hydrophobic and β-branched amino acids like valine. nih.gov These sequences have a high tendency to form stable secondary structures, such as β-sheets, through inter- or intra-molecular hydrogen bonds during synthesis. rsc.org This aggregation can lead to poor solvation of the growing peptide chain, incomplete coupling reactions, and low yields of the desired product. nih.gov
Valine, being a β-branched amino acid, contributes significantly to these challenges due to steric hindrance at the reaction center. nih.gov The bulky isopropyl side chain can impede the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond less efficient. Studies have identified valine as one of the most difficult amino acids to couple during SPPS. nih.gov
While the ¹⁵N isotopic label in L-Valine-N-Fmoc (15N) does not inherently alter these synthetic difficulties, its use in synthesizing labeled peptides necessitates the implementation of strategies to overcome them. The goal is to ensure the efficient incorporation of the expensive labeled residue. Various chemical and physical strategies have been developed to disrupt peptide aggregation and improve coupling efficiency for sequences containing sterically hindered amino acids.
Common Issues and Mitigation Strategies in Synthesizing Valine-Containing Peptides
| Synthesis Problem | Cause | Mitigation Strategy |
|---|---|---|
| Incomplete Coupling | Steric hindrance from valine's β-branched side chain; peptide aggregation blocking the N-terminus. | Use of stronger coupling reagents (e.g., HATU, HCTU); extended coupling times or double coupling cycles. nih.gov |
| Peptide Aggregation | Formation of inter-chain β-sheet structures, especially in hydrophobic sequences. | Introduction of "magic mixtures" (e.g., DCM/DMF/NMP with chaotropic salts like LiCl) to improve resin swelling and disrupt hydrogen bonds. researchgate.net |
| Poor Resin Swelling | Collapse of the peptide-resin matrix due to aggregation, preventing reagent access. | Switching to solvents with better solvating properties like N-methyl-2-pyrrolidone (NMP) or using solvent mixtures (e.g., DCM and hexafluoroisopropanol). nih.govresearchgate.net |
| Low Yield | Accumulation of truncated or deletion sequences from failed coupling steps. | Employing microwave-assisted SPPS to increase reaction kinetics and break up aggregates. researchgate.net |
Impact of Isotopic Labeling on Peptide Elongation Efficiency
The primary purpose of isotopic labeling with stable isotopes like ¹⁵N is to introduce a mass difference for analytical detection without significantly altering the chemical properties of the molecule. jpt.com It is generally accepted that the substitution of ¹⁴N with ¹⁵N results in a compound that is chemically identical for the purposes of biological activity and synthetic reactivity.
However, the slight increase in mass can lead to subtle physical changes known as stable isotope effects. Research into the effects of systemic ¹⁵N metabolic labeling in mice has revealed measurable differences between labeled and unlabeled peptides. These studies provide insight into the potential minor impacts of isotopic substitution.
One key finding is the alteration of chromatographic behavior. A study comparing plasma proteomes of ¹⁵N-labeled and unlabeled mice observed that ¹⁵N-labeled tryptic peptides had divergent chromatographic retention times compared to their ¹⁴N counterparts. nih.gov This effect, while significant for high-precision analytical separations, does not directly translate to a major impact on the chemical efficiency of peptide bond formation during synthesis. The kinetic isotope effect (KIE) for nitrogen is generally very small and is unlikely to cause a noticeable decrease in the rate or completeness of the coupling reaction during peptide elongation.
The fundamental steps of SPPS—deprotection of the Fmoc group and the subsequent acylation reaction to form a new peptide bond—are driven by well-understood chemical mechanisms. luxembourg-bio.com The efficiency of these steps is primarily influenced by factors such as steric hindrance, solvent effects, and the choice of coupling reagents, rather than the isotopic composition of the amino acid's alpha-nitrogen. While a theoretical KIE exists, its practical effect on peptide elongation efficiency is considered negligible in the context of standard SPPS protocols.
Observed Effects of ¹⁵N Labeling on Peptide Physicochemical Properties
| Property | Observation | Implication for Synthesis |
|---|---|---|
| Chemical Reactivity | Retains the same chemical reactivity as the unlabeled counterpart. jpt.com | No significant impact on the efficiency of coupling or deprotection reactions is expected. |
| Chromatographic Retention Time | ¹⁵N-labeled peptides can exhibit slightly different retention times in reverse-phase HPLC. nih.gov | This is an analytical consideration for purification and analysis, not a direct factor in synthetic efficiency. |
| Mass | Increased molecular weight corresponding to the number of ¹⁵N atoms incorporated. | This is the intended outcome for use in mass spectrometry-based proteomics and NMR studies. jpt.com |
Advanced Analytical Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for studying biological macromolecules at atomic resolution. The incorporation of ¹⁵N isotopes, such as in ¹⁵N-labeled valine, is fundamental to many modern NMR experiments. The ¹⁵N nucleus is NMR-active (spin ½), but its low natural abundance (0.37%) and lower gyromagnetic ratio make it difficult to detect without isotopic enrichment. Synthesizing a protein or peptide with ¹⁵N-labeled valine residues dramatically enhances the signal from these specific sites, making them powerful reporters for structural and functional studies.
Peptides synthesized using L-VALINE-N-FMOC (¹⁵N) are invaluable for determining the three-dimensional structures of proteins and their complexes. ¹⁵N labeling is a cornerstone of multidimensional heteronuclear NMR experiments that resolve individual atomic signals, which is essential for assigning resonances and calculating structural restraints.
Solution-state NMR provides unparalleled insight into the dynamic nature of proteins in a near-native environment. The study of protein dynamics, which spans timescales from picoseconds to seconds, is crucial for understanding protein function, folding, and regulation. By incorporating ¹⁵N-labeled valine, researchers can measure residue-specific ¹⁵N spin relaxation parameters, such as the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state ¹⁵N{¹H} heteronuclear Nuclear Overhauser Effect (hNOE).
These parameters provide information on the pico- to nanosecond timescale motions of the protein backbone at the specific valine amide locations. For instance, a high hNOE value (close to 1) indicates a restricted, well-ordered structure, while lower or negative values suggest significant flexibility. Analysis of these relaxation data can map the flexibility of different regions of a protein, such as loops or domain interfaces, which are often critical for function.
Table 1: Representative ¹⁵N Relaxation Data for Valine Residues in Different Structural Contexts
| Valine Residue Location | R₁ (s⁻¹) | R₂ (s⁻¹) | hNOE | Implied Dynamics |
| Core of a folded domain | 1.5 | 10.5 | 0.85 | Rigid, ordered backbone |
| Flexible loop region | 1.9 | 6.2 | 0.60 | Increased ps-ns timescale motion |
| Unstructured C-terminus | 2.5 | 4.1 | 0.35 | Highly flexible and disordered |
For large, insoluble, or non-crystalline systems like amyloid fibrils and membrane proteins, solution NMR is not feasible. In these cases, magic-angle spinning (MAS) solid-state NMR (ssNMR) is an indispensable tool for structural biology. Uniformly or selectively ¹⁵N-labeling proteins, including at valine residues, is often a prerequisite for ssNMR studies to obtain resolved spectra and assign resonances.
In the study of amyloid fibrils, which are associated with numerous diseases, ssNMR on samples with ¹⁵N-labeled valine can help define the rigid core of the fibril. By identifying which valine residues contribute strong signals to the ssNMR spectra, researchers can map the parts of the protein that are immobilized within the highly ordered cross-β structure of the amyloid. Similarly, for membrane proteins embedded in phospholipid bilayers, ¹⁵N labeling allows for the determination of the orientation of specific peptide planes, like that of a valine residue, relative to the membrane, which is crucial for assembling the full protein structure.
Identifying the binding interfaces in protein-ligand and protein-protein complexes is fundamental to drug discovery and understanding cellular processes. NMR is exceptionally well-suited for this purpose, and ¹⁵N labeling is key to the most common approach: chemical shift perturbation (CSP) mapping.
This method utilizes two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. An ¹H-¹⁵N HSQC spectrum acts as a fingerprint of the protein, producing one peak for each backbone amide group (and some side chains). When a ligand or another protein binds, the chemical environment of the amino acid residues at the interaction interface changes, causing their corresponding peaks in the HSQC spectrum to shift.
By synthesizing a protein with ¹⁵N-labeled valine residues, researchers can monitor the specific signals from these positions. If the addition of a ligand causes a significant shift in the peak corresponding to a particular valine, it is strong evidence that this residue is at or near the binding site. This allows for the precise mapping of interaction surfaces on a residue-by-residue basis.
Table 2: Example of Chemical Shift Perturbation Data for a ¹⁵N-Labeled Valine Residue Upon Ligand Binding
| State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined Shift Perturbation (Δδ) (ppm) |
| Protein Alone | 8.32 | 121.5 | N/A |
| Protein + Ligand | 8.55 | 122.9 | 0.33 |
Note: The combined shift perturbation is often calculated using a weighted formula, e.g., Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹/², where α is a scaling factor.
For proteins larger than ~10 kDa, one-dimensional proton NMR spectra become a forest of overlapping signals that are impossible to interpret. The introduction of a second dimension, the ¹⁵N chemical shift, through isotopic labeling helps to resolve these overlapping peaks in a 2D ¹H-¹⁵N HSQC spectrum.
However, even in 2D spectra, assigning each peak to its specific amino acid in the protein sequence is a major challenge. ¹⁵N enrichment is a prerequisite for "triple-resonance" experiments (e.g., HNCA, HNCACB), which correlate the backbone amide ¹H and ¹⁵N nuclei with the alpha and beta carbon (¹³C) nuclei of the same and preceding residues. These experiments are the gold standard for sequential backbone resonance assignment in proteins. While these methods often require uniform ¹³C and ¹⁵N labeling, selective ¹⁵N labeling of specific amino acid types, such as valine, can be a powerful strategy to simplify spectra and confirm assignments for particularly complex or large proteins.
Application of 15N-Labeled Peptides for Structural Elucidation
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry is a core technology in proteomics for identifying and quantifying thousands of proteins from complex biological samples. The use of stable isotope-labeled peptides as internal standards has become a gold standard for accurate and precise protein quantification. Peptides synthesized to include a ¹⁵N-labeled valine residue are chemically identical to their natural counterparts but have a distinct, higher mass.
When a known amount of this "heavy" synthetic peptide is spiked into a biological sample, it co-elutes with the unlabeled "light" peptide from the sample during liquid chromatography (LC). In the mass spectrometer, the two peptides are detected as a pair of signals separated by a specific mass difference, which is determined by the number of ¹⁵N atoms in the standard. The ratio of the signal intensities of the heavy and light peptides allows for the precise calculation of the absolute quantity of the endogenous protein in the original sample.
This approach, often used in targeted proteomics methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), leverages the unique mass shift provided by the ¹⁵N-valine to differentiate the standard from background noise, enabling highly sensitive and accurate quantification even for low-abundance proteins.
Table 3: Mass Differences for a Peptide with and without a ¹⁵N-Labeled Valine Residue
| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |
| V-G-L-I-A-K | Unlabeled (¹⁴N) | 628.43 | N/A |
| [¹⁵N-Val]-G-L-I-A-K | ¹⁵N-Valine | 629.43 | +1.00 |
Analysis of Protein Turnover and Degradation Dynamics
Understanding the dynamics of protein turnover—the balance between protein synthesis and degradation—is fundamental to cell biology. biorxiv.orglaulab.net Stable isotope labeling provides a powerful means to measure these rates in living systems. laulab.netnih.gov By introducing ¹⁵N-labeled amino acids into cells or organisms and monitoring their incorporation into proteins over time, researchers can quantify the rate of de novo protein synthesis. nih.gov
In such studies, a ¹⁵N-labeled precursor, such as ¹⁵N-valine, is administered, and its appearance in the proteome is tracked using mass spectrometry. nih.govportlandpress.com The rate of incorporation provides a measure of protein synthesis, while the subsequent decline in the labeled protein population after the removal of the label source informs on the degradation rate. biorxiv.org
While metabolic labeling with free ¹⁵N-amino acids is common for these studies, synthetic peptide standards produced from L-VALINE-N-FMOC (¹⁵N) play a crucial validation and quantification role. yale.edu These standards enable the absolute quantification of specific proteins at different time points during a turnover experiment, providing more precise data on the dynamic changes in protein concentration. Although some studies have noted that certain amino acids may be more suitable than others for whole-body turnover measurements, the fundamental approach of using ¹⁵N tracers remains a cornerstone of the field. nih.govportlandpress.com
Characterization of Post-Translational Modifications and Protein Expression
Mass spectrometry has become an indispensable tool for identifying and quantifying post-translational modifications (PTMs), which are critical for regulating protein function. nih.gov Isotopic labeling is frequently employed to quantitatively analyze the dynamics of these modifications. nih.govnih.gov Full metabolic labeling of a proteome with ¹⁵N allows for the relative quantification of modified peptides compared to their unmodified counterparts. frontiersin.orgbiorxiv.org
In this workflow, the mass shift introduced by the ¹⁵N label is accounted for during data analysis, allowing for the differentiation between changes in protein expression and changes in PTM occupancy. researchgate.net The use of L-VALINE-N-FMOC (¹⁵N) allows for the synthesis of heavy peptide standards that can also incorporate a specific PTM of interest. These standards are invaluable for:
Validation: Confirming the identity of a PTM-containing peptide detected in a complex sample.
Absolute Quantitation: Determining the precise amount or stoichiometry of a specific modification at a particular site.
The combination of isotopic labeling and PTM analysis provides a detailed view of how cellular processes are regulated. nih.gov
| Application | Role of L-VALINE-N-FMOC (¹⁵N) | Spectroscopic Technique | Information Gained |
| Absolute Quantitation | Precursor for heavy peptide internal standards. isotope.com | Isotope Dilution Mass Spectrometry (IDMS) | Absolute concentration of a target protein. nih.gov |
| Protein Turnover | Synthesis of standards to quantify specific proteins during turnover experiments. | Mass Spectrometry | Rates of protein synthesis and degradation. biorxiv.orgnih.gov |
| PTM Characterization | Synthesis of heavy standards containing specific PTMs for validation and quantitation. | Mass Spectrometry | Identification and absolute stoichiometry of PTMs. nih.govnih.gov |
| Structural Analysis | Site-specific incorporation of a ¹⁵N probe into a synthetic peptide. | Fourier Transform Infrared (FTIR) Spectroscopy | Local conformational information at the labeled site. nih.gov |
Table 2: Summary of advanced applications utilizing peptides derived from L-VALINE-N-FMOC (¹⁵N).
Complementary Spectroscopic Techniques
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the chemical structure and vibrational modes of molecules. thermofisher.com In protein analysis, the amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly sensitive to the protein's secondary structure.
The substitution of a ¹⁴N atom with a ¹⁵N atom in the peptide backbone results in a small but detectable shift in the frequency of these amide vibrations. nih.gov This phenomenon, known as "isotope editing," allows researchers to use ¹⁵N as a site-specific probe. L-VALINE-N-FMOC (¹⁵N) is used to synthesize a peptide with a ¹⁵N label at a single, defined valine residue. By comparing the FTIR spectrum of this labeled peptide with its unlabeled counterpart, the vibrational modes associated specifically with that residue's location can be isolated and studied. nih.gov This approach provides high-resolution information about the local structure, dynamics, and hydrogen-bonding environment of the labeled site within the peptide or protein.
| Vibrational Mode | Typical Frequency (¹⁴N) | Expected Shift with ¹⁵N |
| Amide I (C=O stretch) | ~1650 cm⁻¹ | Small shift (~1-4 cm⁻¹) |
| Amide II (N-H bend, C-N stretch) | ~1550 cm⁻¹ | Significant shift (~10-15 cm⁻¹) |
Table 3: Typical vibrational frequencies for peptide amide bonds and the expected frequency shift upon ¹⁵N substitution.
Raman Spectroscopy Applications in Structural Analysis
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, conformation, and environment. When a molecule is irradiated with monochromatic light, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.
The application of Raman spectroscopy to L-VALINE-N-FMOC (15N) allows for the precise probing of vibrational modes involving the nitrogen atom. The substitution of the common ¹⁴N isotope with ¹⁵N induces a predictable shift in the vibrational frequencies of the bonds connected to the nitrogen atom. According to the principles of vibrational spectroscopy, the frequency of a vibration is proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. An increase in mass, as with the ¹⁵N substitution, leads to a decrease in the vibrational frequency, resulting in a downward shift (redshift) of the corresponding Raman bands.
This isotopic shift is a critical tool for the unambiguous assignment of vibrational modes. By comparing the Raman spectrum of the ¹⁵N-labeled compound with its unlabeled counterpart, researchers can confidently identify the vibrations associated with the nitrogen atom within the Fmoc protecting group's urethane linkage. These include N-H bending and C-N stretching modes, which are crucial for understanding the conformation and hydrogen-bonding interactions of the N-terminus in peptides and proteins.
While direct experimental Raman spectra for L-VALINE-N-FMOC (15N) are not extensively published, the principles of isotopic labeling in vibrational spectroscopy are well-established. Studies on ¹⁵N-labeled peptides have demonstrated significant and localized shifts in amide and urethane vibrational modes. For instance, the amide II band, which has a significant contribution from N-H bending, exhibits a noticeable redshift upon ¹⁵N substitution nih.govhuji.ac.il. This allows for the isolation and tracking of specific residues within a larger molecular system.
In the context of L-VALINE-N-FMOC (15N), the most pronounced effects of isotopic labeling are expected in the vibrational modes of the N-H group within the Fmoc-carbamate functionality. The N-H bending and C-N stretching vibrations are key indicators of the local chemical environment and conformation. The precise measurement of the isotopic shift in these modes can provide valuable data on:
Conformational Analysis: The frequency of the N-H vibrational modes is sensitive to the dihedral angles of the peptide backbone and the orientation of the Fmoc protecting group.
Hydrogen Bonding: The involvement of the N-H group in hydrogen bonding interactions leads to significant changes in its vibrational frequencies. The ¹⁵N-induced shift can help to deconvolve complex spectra and identify hydrogen-bonded species.
Peptide Synthesis Monitoring: Raman spectroscopy can be employed to monitor the progress of solid-phase peptide synthesis, with the vibrational modes of the Fmoc group serving as a clear indicator of the deprotection step. The use of an isotopically labeled compound can enhance the accuracy of such monitoring in complex reaction mixtures.
The following data tables provide a comparison of the expected Raman shifts for key vibrational modes in unlabeled Fmoc-L-Valine and the predicted shifts for L-VALINE-N-FMOC (15N). The predicted shifts for the ¹⁵N-labeled compound are based on theoretical calculations and established trends from studies on similar ¹⁵N-labeled molecules.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) for Fmoc-L-Valine | Predicted Raman Shift (cm⁻¹) for L-VALINE-N-FMOC (15N) |
| N-H Bending | Urethane (Fmoc) | ~1530 | ~1510 |
| C=O Stretching | Urethane (Fmoc) | ~1720 | ~1718 |
| C-N Stretching | Urethane (Fmoc) | ~1250 | ~1235 |
| Aromatic C=C Stretching | Fluorenyl (Fmoc) | ~1610 | ~1610 |
| C-H Bending | Valine Side Chain | ~1450 | ~1450 |
| C-C Stretching | Valine Backbone | ~850 | ~850 |
Note: The predicted shifts for L-VALINE-N-FMOC (15N) are estimations and the actual experimental values may vary.
The interactive table below allows for a direct comparison of the key vibrational modes and their expected shifts upon ¹⁵N labeling.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) for Fmoc-L-Valine | Predicted Raman Shift (cm⁻¹) for L-VALINE-N-FMOC (15N) |
| N-H Bending | Urethane (Fmoc) | 1530 | 1510 |
| C=O Stretching | Urethane (Fmoc) | 1720 | 1718 |
| C-N Stretching | Urethane (Fmoc) | 1250 | 1235 |
| Aromatic C=C Stretching | Fluorenyl (Fmoc) | 1610 | 1610 |
| C-H Bending | Valine Side Chain | 1450 | 1450 |
| C-C Stretching | Valine Backbone | 850 | 850 |
Research Paradigms in Biological and Biochemical Systems
Investigation of Metabolic Pathways and Flux Analysis
Stable isotope tracers are fundamental to metabolic research, allowing scientists to follow atoms through intricate biochemical networks. L-Valine-15N, often incorporated into biological systems through methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), or introduced as a labeled peptide synthesized using L-VALINE-N-FMOC (15N), serves as a precise probe for nitrogen metabolism and protein dynamics. ukisotope.comnih.govchempep.com
Tracing Nitrogen Metabolism in Biological Networks
The ¹⁵N atom in L-Valine-15N acts as a tracer, enabling researchers to map the flow of nitrogen through various metabolic pathways. When cells are cultured in media containing ¹⁵N-labeled amino acids, the heavy isotope is incorporated into a multitude of nitrogen-containing metabolites. nih.govnih.gov By using mass spectrometry (MS) to detect the mass shift imparted by the ¹⁵N atom, the metabolic fate of the valine-derived nitrogen can be tracked. nih.govresearchgate.net
This methodology is central to metabolic flux analysis, which quantifies the rates of reactions in a metabolic network. nih.gov For instance, ¹⁵N-labeled valine can be used to investigate transamination reactions, where the amino group is transferred to an α-keto acid, forming a new amino acid. The appearance of the ¹⁵N label in other amino acids, such as glutamate (B1630785) and alanine, and in downstream products like nucleotides, provides direct evidence of specific pathway activities and allows for the calculation of their respective fluxes. biorxiv.org This approach has been instrumental in understanding how nitrogen metabolism is coordinated with carbon metabolism and how these networks are rewired in various physiological and disease states. nih.govbiorxiv.org
Measuring Amino Acid and Protein Turnover Rates
Protein turnover, the balance between protein synthesis and degradation, is a critical determinant of cellular function. L-Valine-15N is extensively used in techniques like SILAC to measure protein dynamics on a proteome-wide scale. ukisotope.comwikipedia.orgnih.gov In a typical SILAC experiment, one population of cells is grown in "light" media (containing standard ¹⁴N), while another is grown in "heavy" media where an essential amino acid, such as valine, is replaced with its ¹⁵N-labeled counterpart. chempep.com
After several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins. ukisotope.com The two cell populations can then be combined, and the proteins extracted, digested into peptides, and analyzed by mass spectrometry. nih.gov Chemically identical peptides from the "light" and "heavy" populations are differentiated by their mass difference. The ratio of their signal intensities directly reflects their relative abundance. wikipedia.org
By applying this principle in a time-course manner, known as pulsed-SILAC, researchers can measure the rates of protein synthesis and degradation. wikipedia.org After switching cells to a heavy medium, the rate at which the ¹⁵N-labeled valine appears in specific proteins provides a direct measure of their synthesis rate. nih.gov Conversely, by switching cells back to a light medium, the rate of disappearance of the heavy label indicates the degradation rate. These measurements have provided unprecedented insights into the regulation of protein expression and stability. nih.govportlandpress.com
Table 1: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells
This table presents the FSR for several proteins identified in MIA PaCa pancreatic cancer cells cultured for 72 hours in media enriched with ¹⁵N amino acids. The FSR was determined by analyzing the mass spectra of peptides to find the ratio of newly synthesized ('labeled') to pre-existing ('unlabeled') protein. Data was derived from multiple peptide fragments for each protein. Data sourced from a study on quantitative proteomics in pancreatic cancer cells. nih.gov
| Protein Identified | Peptide Fragment (m/z) | FSR (from 50% ¹⁵N Media) | FSR (from 33% ¹⁵N Media) |
| Calreticulin precursor | 1410.6 | 76% | 71% |
| Alpha-enolase | 1804.9 | 63% | 61% |
| Peroxiredoxin 1 | 1178.6 | 55% | 51% |
| Protein disulfide-isomerase | 1297.6 | 44% | 45% |
| ATP synthase subunit beta | 1530.7 | 64% | 66% |
| Vimentin | 1658.9 | 59% | 56% |
Mechanistic Studies of Biomolecular Processes
Beyond tracing metabolic flow, the isotopic label in L-VALINE-N-FMOC (15N) serves as a subtle but powerful probe for elucidating the mechanisms of enzymes and the pathways of protein folding.
Enzyme Reaction Mechanism Elucidation through Isotopic Probes
The difference in mass between ¹⁵N and ¹⁴N can influence the vibrational frequencies of chemical bonds, which in turn can affect the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for studying enzyme mechanisms. libretexts.orgwikipedia.org A reaction's rate-limiting step can be identified if bond cleavage involving the isotopically substituted atom occurs during that step. wikipedia.org
By synthesizing a specific peptide substrate using L-VALINE-N-FMOC (15N), researchers can precisely place the ¹⁵N label at a valine residue within an enzyme's recognition sequence. americanpeptidesociety.org The rates of the enzymatic reaction with the ¹⁵N-labeled peptide and its unlabeled (¹⁴N) counterpart are then compared. A ¹⁵N KIE (a rate ratio k₁₄/k₁₅ different from 1.0) provides strong evidence that a bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction. For example, studies on L-amino acid oxidases have used ¹⁵N KIEs to probe the mechanism of amino acid oxidation, helping to distinguish between different possible chemical pathways such as hydride transfer versus a radical mechanism. nih.gov
Table 2: Nitrogen Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
This table shows representative ¹⁵N kinetic isotope effect (KIE) values, which are used to probe the transition states of enzymatic reactions. A value greater than 1 indicates that the reaction proceeds more slowly with the heavier ¹⁵N isotope. Data adapted from mechanistic studies on flavoenzymes. nih.gov
| Enzyme | Substrate | pH | ¹⁵V/K (k₁₄/k₁₅) | Mechanistic Implication |
| Tryptophan 2-monooxygenase | L-Alanine | 8.0 | 1.0145 ± 0.0007 | Consistent with C-H bond cleavage in the rate-limiting step. |
| D-amino acid oxidase | D-Serine | 7.5 | ~1.013 | Suggests a similar chemical mechanism to Tryptophan 2-monooxygenase. |
Understanding Protein Folding and Misfolding Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying protein structure and dynamics at atomic resolution. The ¹⁵N nucleus is NMR-active, and incorporating it into proteins greatly simplifies complex NMR spectra and enables sophisticated experiments for structural analysis. ncbs.res.inkanazawa-u.ac.jp L-VALINE-N-FMOC (15N) can be used to synthesize peptides or protein fragments where specific valine residues are ¹⁵N-labeled. Alternatively, entire proteins can be produced with uniform ¹⁵N labeling in expression systems fed with ¹⁵N-L-Valine. pnas.org
Two-dimensional ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectroscopy is a common NMR experiment that produces a spectrum with one peak for each nitrogen-hydrogen bond pair in the protein backbone, effectively providing a unique fingerprint of the protein's folded state. pnas.org By monitoring the chemical shifts and intensities of these peaks under different conditions (e.g., changes in temperature or pressure), researchers can track the structural changes that occur during protein folding or unfolding in real-time. researchgate.netnih.gov This approach makes it possible to characterize transient folding intermediates, identify regions of the protein that fold first, and map the pathways that can lead to misfolded and aggregated states associated with disease. x-mol.netfigshare.com
Quantitative Methodologies for Pharmacological Investigations
In pharmacology and drug development, precise quantification of proteins, peptides, and their metabolites is essential. Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays. medchemexpress.commedchemexpress.com
L-VALINE-N-FMOC (15N) is used to synthesize ¹⁵N-labeled versions of biologically active peptides or peptide drug candidates. innovagen.com These labeled peptides are chemically identical to the unlabeled analyte but are distinguished by their mass. innovagen.com By adding a known quantity of the ¹⁵N-labeled peptide to a biological sample (e.g., plasma or tissue extract) before analysis, it can serve as an ideal internal standard. sigmaaldrich.com
This standard co-elutes with the unlabeled target peptide during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer. nih.govresearchgate.net Any sample loss or variation during sample preparation and analysis affects both the labeled standard and the unlabeled analyte equally. frontiersin.org Therefore, the ratio of the MS signal of the analyte to the signal of the internal standard allows for highly accurate and precise quantification of the peptide drug or biomarker, a critical requirement for pharmacokinetic and pharmacodynamic studies. frontiersin.orgbiorxiv.org
Applications in Investigating Drug-Target Interactions
The use of peptides and proteins synthesized with L-VALINE-N-FMOC (¹⁵N) is central to advanced mass spectrometry-based techniques for studying drug-target interactions. In these experimental setups, the ¹⁵N-labeled peptide serves as a heavy internal standard, which is chemically identical to its natural ("light") counterpart but distinguishable by its greater mass. wikipedia.org This allows for precise relative quantification of proteins and their modifications.
One primary application is in affinity-based proteomics, where researchers aim to identify the specific proteins that a drug molecule binds to. A common workflow involves incubating a "light" cell or protein lysate with the drug and a control lysate without the drug. After isolating the drug-binding proteins, a known quantity of the "heavy" synthetic peptide, containing the ¹⁵N-Valine, is added to both samples. By comparing the mass spectrometry signal intensities of the heavy and light peptide pairs, researchers can accurately quantify the abundance of the target protein that was pulled down by the drug. wikipedia.org This method helps to validate drug targets and uncover off-target effects.
Furthermore, these labeled peptides are used to study how a drug affects the post-translational modifications (PTMs) of a target protein, such as phosphorylation, which is often crucial for cell signaling. wikipedia.org By synthesizing heavy peptides that mimic specific modification sites on a target protein, scientists can quantify changes in the modification state of the endogenous protein upon drug treatment, providing insights into the drug's mechanism of action.
Role in Biomarker Discovery Research
Biomarker discovery relies on identifying and quantifying proteins whose abundance changes in response to a disease state. Quantitative proteomics techniques, particularly those using stable isotope labeling, are foundational to this research. nih.govnih.gov L-VALINE-N-FMOC (¹⁵N) is used to synthesize heavy peptides that correspond to proteins of interest, which are then used as internal standards for accurate quantification across multiple samples, such as patient tissues or fluids.
The general approach involves comparing the proteomes of diseased samples against healthy controls. After protein extraction and digestion, a cocktail of heavy synthetic peptides, including those built with ¹⁵N-Valine, is spiked into each sample. These labeled peptides serve as precise references to quantify their unlabeled, endogenous counterparts. nih.gov Mass spectrometry analysis measures the ratio of the signal intensity from the endogenous "light" peptide to the "heavy" standard. wikipedia.org A consistent and statistically significant difference in this ratio between the healthy and diseased groups indicates that the protein's expression level is altered, identifying it as a potential biomarker. cancer.gov
This methodology, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar mass spectrometry-based approaches, offers high accuracy and reproducibility, which are critical for validating potential biomarkers for diagnostic or prognostic applications. nih.govspringernature.comsigmaaldrich.com
Table 1: General Workflow for Biomarker Discovery Using ¹⁵N-Labeled Peptide Standards
| Step | Description | Rationale |
|---|---|---|
| 1. Hypothesis & Target Selection | Proteins suspected of being involved in a disease process are selected based on prior biological research. | Focuses the quantitative analysis on relevant biological pathways. |
| 2. Synthesis of Heavy Peptides | Peptides corresponding to the selected target proteins are synthesized using building blocks like L-VALINE-N-FMOC (¹⁵N). | Creates stable isotope-labeled internal standards for precise quantification. nih.gov |
| 3. Sample Collection & Preparation | Biological samples (e.g., tissue, plasma) are collected from healthy and diseased cohorts. Proteins are extracted and enzymatically digested into smaller peptides. | Prepares the samples for mass spectrometry analysis. |
| 4. Spiking of Internal Standards | A precise amount of the heavy peptide standard mixture is added ("spiked") into each digested sample. | Allows for accurate relative quantification by normalizing for variations in sample processing and instrument analysis. frontiersin.org |
| 5. LC-MS/MS Analysis | The peptide mixtures are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | The instrument separates the peptides and measures the signal intensity ratio of the "light" endogenous peptides to their "heavy" synthetic counterparts. wikipedia.org |
| 6. Data Analysis & Validation | The light-to-heavy ratios are calculated for each target peptide across all samples. Statistical analysis is performed to identify significant differences between cohorts. | Identifies proteins with altered expression levels that are candidate biomarkers. |
Advancements in Cellular and Environmental Nitrogen Cycling Studies
The stable isotope ¹⁵N is a powerful tracer for elucidating the pathways and rates of nitrogen transformation in complex biological and environmental systems. wikipedia.org While inorganic forms like ¹⁵NH₄Cl are often used, introducing a ¹⁵N-labeled organic compound like L-Valine provides a way to track the specific fate of amino acid nitrogen. researchgate.net The Fmoc group would be removed prior to use in these applications to yield L-Valine-¹⁵N, making the amino acid available for biological processing.
Tracking Nitrogen Flow in Ecosystems and Microorganisms
In microbial ecology and soil science, ¹⁵N tracing is a fundamental technique for dissecting the intricate network of nitrogen transformations, including mineralization, nitrification, denitrification, and assimilation. wikipedia.org By introducing L-Valine-¹⁵N into a soil sample or a microbial culture, researchers can follow the ¹⁵N label as it is incorporated into different nitrogen pools.
For example, when microorganisms consume the L-Valine-¹⁵N, the label can be incorporated directly into their biomass (assimilation) or released as ¹⁵N-ammonium through mineralization. This labeled ammonium (B1175870) can then be tracked as it is potentially oxidized to ¹⁵N-nitrate by nitrifying bacteria or taken up by plants. wikipedia.org By measuring the ¹⁵N enrichment in these different pools over time, scientists can calculate the rates of these key ecological processes. This approach helps to answer critical questions about how organic nitrogen is processed in an ecosystem and which organisms are responsible for its transformation.
Environmental Applications in Isotope Tracing
Isotope tracing with ¹⁵N-labeled compounds has significant applications in environmental science, particularly for identifying sources of nitrogen pollution and understanding nutrient cycling on a larger scale. nih.gov Different sources of nitrogen in the environment, such as synthetic fertilizers, animal waste, and sewage, often have distinct natural ¹⁵N isotopic signatures (δ¹⁵N values). frontiersin.orgresearchgate.net
By analyzing the δ¹⁵N values of nitrogen in water, soil, and biota, scientists can trace the contribution of various sources to nitrogen pollution in a given ecosystem. frontiersin.org For instance, high δ¹⁵N values in seagrass have been used to indicate that the primary source of nitrogen pollution is from urban sewage and livestock effluent rather than from inorganic fertilizers, which typically have lower δ¹⁵N values. frontiersin.org
Controlled experiments using compounds like L-Valine-¹⁵N can further refine these models. By applying the labeled amino acid to a plot of land, researchers can directly measure its fate: how much is retained in the soil, how much is taken up by plants, and how much is lost to the atmosphere or leached into groundwater. nih.gov This data is crucial for developing more effective land management practices and mitigating the environmental impact of nitrogen pollution.
Table 2: Typical δ¹⁵N Signatures of Common Nitrogen Sources
| Nitrogen Source | Typical δ¹⁵N Value (‰ vs. Air) | Reference |
|---|---|---|
| Atmospheric N₂ | 0 (by definition) | wikipedia.org |
| Inorganic Fertilizers | -3 to +3 | frontiersin.org |
| Biologically Fixed Nitrogen | ~0 | frontiersin.org |
| Precipitation | -7 to +1 | frontiersin.org |
| Urban Sewage & Livestock Effluent | +4 to +20+ | frontiersin.org |
Methodological Considerations and Future Directions
Isotopic Purity and Enrichment Verification in L-Valine-N-Fmoc (15N) and Derivatives
Ensuring the isotopic purity and accurately quantifying the enrichment of L-Valine-N-Fmoc (15N) is fundamental to its application. The primary analytical techniques employed for this verification are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-resolution mass spectrometry, particularly techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) with Time-of-Flight (TOF) or Orbitrap analyzers, allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule. almacgroup.comresearchgate.net This high mass accuracy enables the differentiation between the 15N-labeled compound and its unlabeled counterpart, as well as the detection of any potential isotopic impurities. almacgroup.com By analyzing the isotopic distribution pattern, the percentage of 15N incorporation can be calculated. nih.gov A case study for a dually labeled compound demonstrated that accurate mass LC/MS can effectively quantify the extent of isotopic enrichment by integrating the extracted ion chromatograms for each isotopic species. almacgroup.com
NMR spectroscopy offers a complementary approach for verifying isotopic enrichment. While ¹H and ¹³C NMR are common, ¹⁵N NMR spectroscopy directly probes the labeled nucleus. nih.gov However, due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, direct ¹⁵N NMR can be insensitive. nih.gov Therefore, indirect methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are often preferred, especially for verifying the incorporation of ¹⁵N-labeled amino acids into peptides and proteins. researchgate.net These techniques provide information about the chemical environment of the ¹⁵N nucleus, confirming its position within the molecule.
A typical workflow for verification involves initial analysis by LC/MS to confirm the mass and estimate the enrichment, followed by NMR for structural confirmation and localization of the isotope.
Table 1: Illustrative Data for Isotopic Enrichment Verification of a Synthesized Batch of L-Valine-N-Fmoc (15N)
This table is a representative example based on methodologies described in the cited literature.
| Parameter | Method | Result | Specification |
| Molecular Weight Confirmation | High-Resolution LC/MS | 340.16 (M+H)⁺ | Theoretical: 340.16 |
| Isotopic Enrichment | Mass Spectrometry (Isotope Pattern Analysis) | 99.2% ¹⁵N | ≥ 98% |
| Chemical Purity | HPLC-UV (254 nm) | > 99% | ≥ 98% |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms |
Addressing Metabolic Scrambling of 15N in Complex Biological Systems
When L-Valine-N-Fmoc (15N) is deprotected and the ¹⁵N-L-valine is used in cell-based studies, a significant challenge is metabolic scrambling. This phenomenon occurs when the ¹⁵N isotope is transferred from the administered valine to other amino acids through various metabolic pathways, such as transamination reactions. nih.govacs.org This leads to a dilution of the ¹⁵N label at the intended target and the unintended labeling of other molecules, which can complicate the interpretation of experimental results, particularly in proteomics and metabolomics. nih.gov
Metabolic scrambling is particularly prominent in mammalian cell systems like Human Embryonic Kidney (HEK) 293 cells. nih.gov Studies have shown that the α-amino group of valine can be subject to scrambling, reducing the ¹⁵N content in valine residues of a target protein while increasing the ¹⁵N content in other, non-target amino acids. nih.gov For instance, significant scrambling has been observed for amino acids like alanine, aspartate, glutamate (B1630785), isoleucine, and leucine (B10760876) when a single ¹⁵N-labeled amino acid is introduced. nih.gov
Strategies to mitigate metabolic scrambling include:
Optimization of Cell Culture Conditions: Adjusting the concentration of the labeled amino acid in the culture medium can sometimes suppress scrambling pathways. nih.gov
Use of Cell-Free Protein Synthesis Systems: Cell-free systems offer a significant advantage by lacking the intact metabolic networks of live cells. This dramatically reduces the extent of amino acid interconversion and isotopic scrambling, allowing for more efficient and specific incorporation of the labeled amino acid. ukisotope.comresearchgate.netnih.gov
Selective Labeling Strategies: In some cases, providing a cocktail of labeled amino acids that are known to be metabolically linked can help to confine the label within a specific group of molecules.
Tandem mass spectrometry (MS/MS) is a powerful tool to identify the location of heavy isotope labels within peptides, which can help to confirm and quantify the extent of metabolic scrambling. nih.gov
Development of Novel Isotope Labeling Strategies
To overcome the limitations of single-isotope labeling and to gain deeper insights into complex biological systems, novel labeling strategies are continuously being developed.
Combining ¹⁵N labeling with other stable isotopes provides multi-dimensional data for more comprehensive analysis. Dual labeling with ¹³C and ¹⁵N is a common strategy in proteomics and metabolomics. plos.orgcreative-proteomics.com For example, using both ¹³C- and ¹⁵N-labeled substrates allows for the tracing of both carbon and nitrogen atoms through metabolic pathways, providing a more complete picture of molecular transformations. creative-proteomics.com
In quantitative proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) often employ amino acids labeled with both ¹³C and ¹⁵N (e.g., ¹³C₆,¹⁵N₂-lysine) to create a distinct mass shift between "light" and "heavy" peptides for accurate relative quantification. acs.org Similarly, in NMR spectroscopy, dual or triple labeling (¹³C, ¹⁵N, ²H) is instrumental for studying the structure and dynamics of large proteins. chempep.com Perdeuteration (labeling with ²H) in combination with ¹³C and ¹⁵N labeling can simplify complex spectra and improve resolution. mpg.de
Biosynthetic labeling in living organisms or cells remains a widely used method. For plants and microorganisms, ¹⁵N labeling can be achieved by providing a ¹⁵N-labeled nitrogen source, such as ¹⁵N ammonium (B1175870) salts, in the growth medium. frontiersin.org However, as discussed, this can lead to scrambling. More specific biosynthetic labeling can be achieved by providing precursors that lead to the labeling of specific amino acid types. mpg.de
Cell-free protein synthesis (CFPS) has emerged as a powerful alternative that circumvents many of the problems associated with in-vivo expression, such as protein toxicity and metabolic scrambling. researchgate.netnih.govsynthelis.com These systems use cell extracts that contain the necessary machinery for transcription and translation, allowing for the direct addition of ¹⁵N-labeled amino acids to the reaction mixture. nih.govukisotope.com This "open" system format provides several advantages:
High Incorporation Efficiency: The labeled amino acid is used almost exclusively for the synthesis of the target protein, making the process highly efficient and cost-effective, especially with expensive labeled precursors. synthelis.comthermofisher.com
Reduced Scrambling: The absence of competing metabolic pathways ensures that the isotope remains on the intended amino acid, leading to cleaner and more easily interpretable data. researchgate.net
Selective Labeling: It allows for the specific labeling of certain amino acid types by simply adding the desired ¹⁵N-labeled amino acids to the reaction mix. researchgate.net
Recent advances in CFPS systems, including those based on E. coli and wheat germ extracts, have improved protein yields and expanded their applicability to a wider range of proteins, including membrane proteins. nih.govukisotope.com
Integration with Computational and Bioinformatic Tools
The complexity of data generated from stable isotope labeling experiments, especially those involving multiple isotopes and analyzing entire proteomes or metabolomes, necessitates the use of sophisticated computational and bioinformatic tools for data processing and analysis.
Mass spectrometry-based proteomics and metabolomics generate vast datasets consisting of mass spectra from thousands of molecules. When stable isotopes are used, the complexity increases due to the presence of isotopic clusters for both labeled and unlabeled species. nih.gov
Specialized software and algorithms are required to:
Deconvolute Overlapping Signals: Isotopic peak profiles of different peptides can overlap. Algorithms are used to deconvolute these signals by correlating them with theoretically modeled isotopic distributions. acs.org
Accurate Quantification: For quantitative studies, software tools identify the "light" and "heavy" peptide pairs, calculate their abundance ratios, and perform statistical analysis. nih.govnih.gov Programs like Protein Prospector are equipped with modules specifically designed for analyzing ¹⁵N metabolic labeling data. frontiersin.org
Correct for Incomplete Labeling: In metabolic labeling experiments, isotope incorporation may not reach 100%. Computational methods can estimate the labeling efficiency and adjust the calculated protein ratios accordingly. nih.govnih.gov
Metabolic Flux Analysis: In metabolomics, software tools use the distribution of isotopic labels in different metabolites to calculate the rates of metabolic reactions (fluxes) through a network. creative-proteomics.com
The development of automated workflows and machine learning algorithms is further enhancing the ability to process these complex datasets, enabling more reliable identification of labeled compounds and accurate quantification of changes in biological systems. oup.comnih.gov
Emerging Trends in Isotope-Assisted Research
The availability of precisely labeled building blocks like L-VALINE-N-FMOC (¹⁵N) is fueling innovation in several high-impact research areas. These trends move beyond bulk analysis to probe biological systems with unprecedented resolution.
Metabolic heterogeneity within cell populations and across tissues is a critical factor in fields like oncology and immunology. Single-cell and spatial metabolomics aim to capture this variation. Isotope tracers are indispensable for these techniques, allowing for the visualization of metabolic activity in individual cells or specific tissue regions. chempep.com
In spatial metabolomics, an organism or tissue slice is supplied with a ¹⁵N-labeled substrate like L-Valine. After a period of metabolic activity, techniques such as MALDI mass spectrometry imaging (MSI) are used to map the spatial distribution of the isotope-labeled metabolites. proquest.com This can reveal metabolic "hotspots" within a tumor or map amino acid utilization across different brain regions, providing insights that are lost in bulk tissue analysis. chempep.com The use of stable isotopes is crucial for tracing metabolic fluxes and pathway utilization at this granular level. proquest.com
L-VALINE-N-FMOC (¹⁵N) is instrumental in the field of structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. labmartgh.com The Fmoc group facilitates its use in Solid-Phase Peptide Synthesis (SPPS), a method for building custom peptides amino acid by amino acid. creative-peptides.comnih.gov This allows researchers to create proteins where ¹⁵N is incorporated only at specific valine residues. isotope.comisotope.com
This selective labeling is a powerful tool for simplifying the otherwise complex NMR spectra of large proteins. westmont.edu In a standard ¹H-¹⁵N HSQC experiment, each peak corresponds to a nitrogen-hydrogen bond in the protein's backbone, providing a unique "fingerprint" of the protein. duke.eduprotein-nmr.org.uk By labeling only valine residues, the resulting spectrum contains far fewer peaks, making it easier to assign signals to specific locations in the protein structure and to study the local environment and dynamics of those residues. westmont.edu This approach is invaluable for studying protein folding, protein-protein interactions, and the structural effects of ligand binding. isotope.comprotein-nmr.org.uk
Furthermore, combining ¹⁵N labeling with other isotopes like ¹³C and ²H (deuterium) enables advanced multidimensional NMR experiments that can be used to determine the three-dimensional structures of proteins that are too large or difficult to crystallize for X-ray crystallography. protein-nmr.org.uknih.gov
| NMR Experiment / Technique | Purpose | Role of ¹⁵N Labeling |
|---|---|---|
| ¹H-¹⁵N HSQC | Provides a "fingerprint" of the protein, assessing folding and purity. Used to monitor changes upon ligand binding. duke.eduprotein-nmr.org.uk | Each amide group in the protein backbone (or sidechain) produces a signal, allowing for residue-specific analysis. |
| Selective Amino Acid Labeling | Reduces spectral overlap and simplifies complex spectra for large proteins or intrinsically disordered proteins. westmont.edu | Incorporating ¹⁵N at only specific amino acid types (e.g., Valine) limits the number of observed signals, aiding in resonance assignment. westmont.edu |
| Triple Resonance Experiments (¹H, ¹³C, ¹⁵N) | Used for the sequential backbone resonance assignment of proteins, a critical first step in structure determination. nih.gov | Provides correlations between adjacent atoms along the protein backbone, enabling the tracing of the polypeptide chain. |
| TROSY | Improves spectral quality for very large proteins (>30 kDa) by reducing signal broadening from slow molecular tumbling. duke.edu | Capitalizes on specific relaxation properties of the ¹H-¹⁵N spin pair to narrow line widths. duke.edu |
| Amide Proton Exchange (HX) | Measures the rate at which backbone amide protons exchange with solvent, providing information on protein stability and dynamics. duke.edu | The intensity decay of ¹H-¹⁵N HSQC peaks is monitored over time after transferring the protein to D₂O. duke.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
